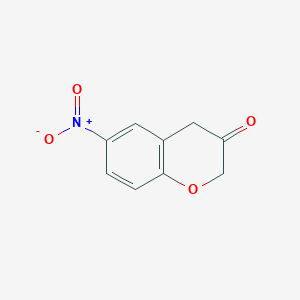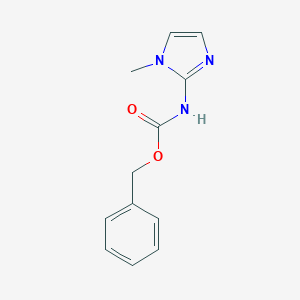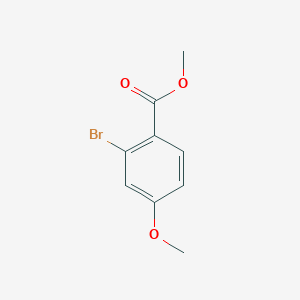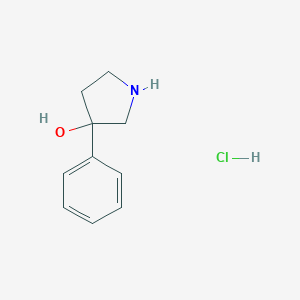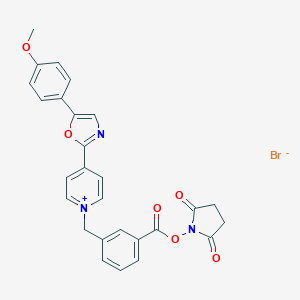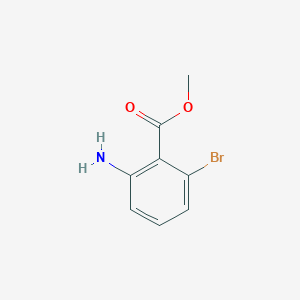
Methyl 2-amino-6-bromobenzoate
Overview
Description
Methyl 2-amino-6-bromobenzoate: is an organic compound with the molecular formula C₈H₈BrNO₂ It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the second position and a bromine atom at the sixth position
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 2-amino-6-bromobenzoate are currently unknown
Pharmacokinetics
- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilicity .
- Distribution : It is expected to distribute throughout the body, potentially crossing the blood-brain barrier due to its lipophilicity .
- Metabolism : The compound is likely to be metabolized in the liver, although the specific metabolic pathways are not known .
- Excretion : The compound and its metabolites are likely to be excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of methyl 2-amino-6-bromobenzoate typically begins with methyl 2-amino-6-methoxybenzoate.
Bromination: The methoxy group is replaced with a bromine atom through a bromination reaction. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-amino-6-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Coupling Products: Biaryl or vinyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: Methyl 2-amino-6-bromobenzoate is used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry.
Biology and Medicine:
Pharmaceuticals: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.
Industry:
Material Science: It is used in the development of materials with specific optical or electronic properties.
Agrochemicals: The compound is explored for its potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but with the bromine atom at the fifth position.
Methyl 2-amino-4-bromobenzoate: Bromine atom at the fourth position.
Methyl 2-amino-3-bromobenzoate: Bromine atom at the third position.
Uniqueness:
Positional Isomerism: The position of the bromine atom significantly affects the compound’s reactivity and interaction with other molecules.
Biological Activity:
Properties
IUPAC Name |
methyl 2-amino-6-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMFJKQWUJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596580 | |
| Record name | Methyl 2-amino-6-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-78-5 | |
| Record name | Methyl 2-amino-6-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)





